

Comparative analysis of 3,5-diCQA content in different plant species

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Di-caffeoylquinic acid

Cat. No.: B13146026

[Get Quote](#)

An In-Depth Comparative Analysis of 3,5-Dicaffeoylquinic Acid (3,5-diCQA) Content in Diverse Plant Species: A Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of 3,5-Dicaffeoylquinic Acid

3,5-Dicaffeoylquinic acid (3,5-diCQA), also known as Isochlorogenic acid A, is a prominent member of the dicaffeoylquinic acid family, a group of natural phenolic compounds formed by the esterification of quinic acid and two caffeic acid units.[1] Found across a wide array of plant species, 3,5-diCQA has garnered significant attention from the scientific community for its extensive range of potent biological activities. These include antioxidant, anti-inflammatory, antiviral, hepatoprotective, and neuroprotective properties, making it a compound of high interest for the development of novel therapeutics and nutraceuticals.[2][3][4]

Compared to its more commonly known relative, chlorogenic acid (5-caffeoylquinic acid), dicaffeoylquinic acid isomers like 3,5-diCQA often exhibit enhanced bioactivity. This is partly attributed to their greater hydrophobicity, which may facilitate more rapid crossing of cell membranes.[1] The therapeutic potential of 3,5-diCQA is vast, with studies demonstrating its ability to inhibit HIV-1 integrase, protect cardiac cells from oxidative stress-induced apoptosis, and suppress inflammatory pathways.[2][4]

This guide provides a comparative analysis of 3,5-diCQA content across various plant species, offering a valuable resource for researchers seeking to identify high-yielding natural sources.

Furthermore, it presents a detailed, field-proven methodology for the extraction and quantification of 3,5-diCQA, alongside an exploration of its key biological mechanisms, to support and accelerate research and development efforts.

Comparative Analysis: 3,5-diCQA Content in Selected Plant Species

The concentration of 3,5-diCQA can vary significantly between different plant species, and even within the same species due to factors such as geographic origin, growing conditions, and extraction methodology.^[5] The following table summarizes the reported 3,5-diCQA content in several notable plant species, providing a quantitative basis for comparison.

Plant Species	Family	Plant Part	3,5-diCQA Content (mg/g Dry Weight)	Reference
Ligularia fischeri	Asteraceae	Leaves & Stems	17.06	[5]
Cichorium intybus (Chicory)	Asteraceae	Hairy Roots	~50.0 (5% DW)	[6]
Artemisia dracunculus (Tarragon)	Asteraceae	Aerial Parts	High Content*	[7][8]
Forced Chicory Roots	Asteraceae	Roots	5.41	[9]
Scolymus hispanicus	Asteraceae	Midribs	High Content**	[10]
Centella asiatica	Apiaceae	Aerial Parts	Most abundant diCQA isomer***	[1]
Ilex brevicuspis	Aquifoliaceae	Leaves	Present	[11]
Mikania glomerata	Asteraceae	Leaves	Significant Component	[12]
Helichrysum cymosum	Asteraceae	Whole Plant	Present	[13]

*Water-ethanolic extracts of Tarragon were found to have a high content of di-caffeoylquinic acids, with 3,5-diCQA being a major component.[7][8] **In Scolymus hispanicus, 3,5-diCQA was confirmed as the second most abundant phenolic compound after 5-caffeoylquinic acid. [10] ***3,5-diCQA is the most abundant di-caffeoylquinic acid isomer found in Centella asiatica extract.[1]

Methodology: A Validated Protocol for Extraction and Quantification

Accurate quantification of 3,5-diCQA is crucial for comparative studies and for the standardization of herbal extracts. The following protocol outlines a robust and reproducible workflow for the extraction and analysis of 3,5-diCQA from plant matrices, primarily using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Extraction and HPLC Analysis

1. Sample Preparation:

- Rationale: Proper preparation is essential to ensure homogeneity and maximize the efficiency of the extraction process.
- Steps:
 - Collect fresh plant material (e.g., leaves, roots).
 - Dry the material to a constant weight using a freeze-dryer or an oven at a controlled temperature (e.g., 60°C) to prevent thermal degradation of phenolic compounds.[5]
 - Grind the dried plant material into a fine powder (e.g., using a grinder or mortar and pestle) to increase the surface area for solvent interaction.
 - Store the powdered sample in an airtight, light-protected container at a low temperature (e.g., -20°C) until extraction.[14]

2. Solvent Extraction:

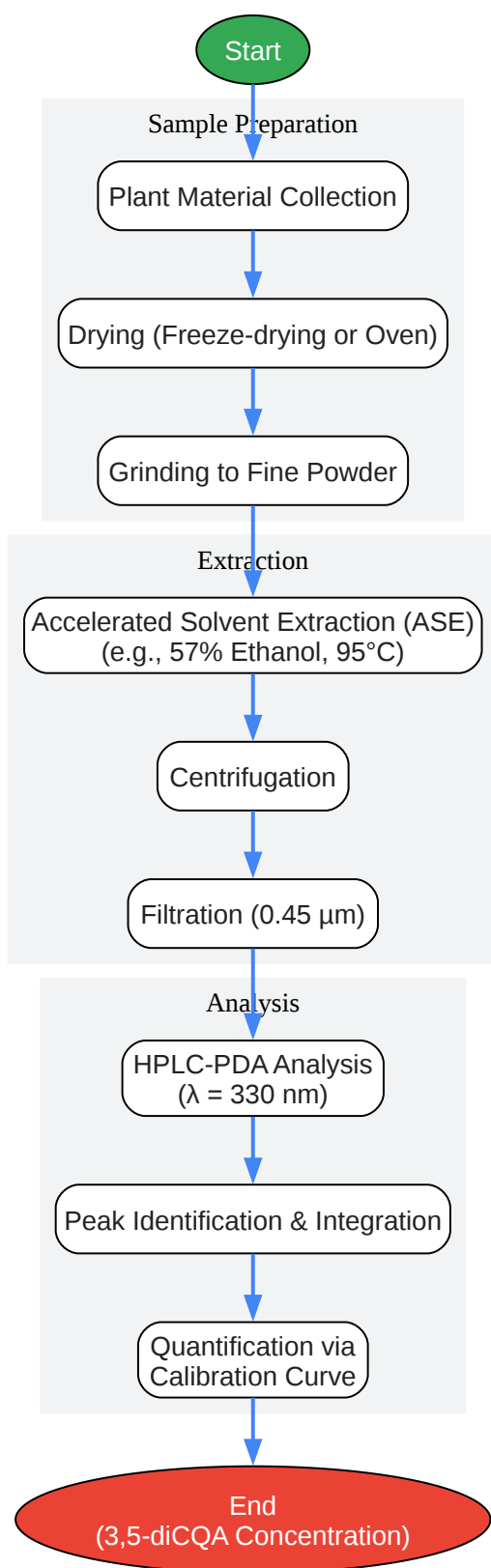
- Rationale: The choice of solvent is critical for selectively and efficiently extracting caffeoylquinic acids. Aqueous ethanol or methanol solutions are commonly used, as they effectively solubilize these polar phenolic compounds.[5][9] Techniques like accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) can enhance yield and reduce extraction time compared to conventional methods.[3][9]
- Steps (Accelerated Solvent Extraction - ASE):
 - Mix a precise amount of the powdered plant sample (e.g., 1.0 g) with an inert material like diatomaceous earth.[9]
 - Place the mixture into an extraction cell.
 - Perform the extraction using an ASE system with an optimized solvent, such as 50-60% ethanol in water.[5][9]
 - Set the extraction parameters. Optimal conditions for 3,5-diCQA from forced chicory roots have been reported as 95°C with 57% ethanol.[9]

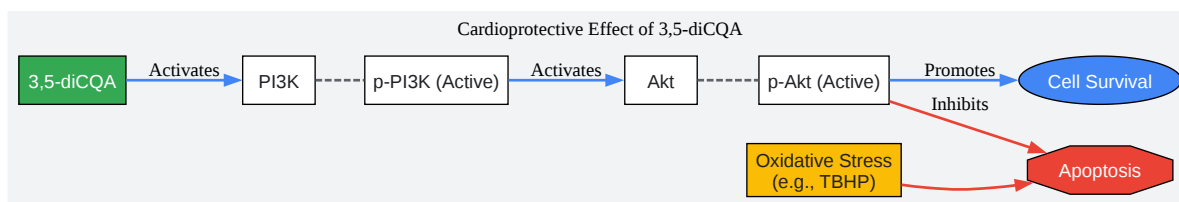
- Collect the extract and centrifuge (e.g., at 3000 rpm for 10 min) to pellet any suspended solids.[5]
- Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis to protect the analytical column.

3. HPLC Quantification:

- Rationale: HPLC coupled with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector provides the specificity and sensitivity required for accurate identification and quantification. A reversed-phase C18 or diphenyl column is typically used for separation.[14]
- Steps:
 - Instrumentation: Use an HPLC system equipped with a PDA detector.
 - Column: A reversed-phase column (e.g., Pursuit diphenyl, 250 x 4.6 mm, 5 µm) is suitable. [14]
 - Mobile Phase: A gradient elution is typically employed. For example:
 - Mobile Phase A: 0.085% Phosphoric acid in water.[14]
 - Mobile Phase B: Acetonitrile.[14]
 - Gradient Program:
 - Start with a low percentage of Mobile Phase B (e.g., 12%), linearly increase to a higher concentration (e.g., 24%) over 50 minutes.[14] This gradual increase in organic solvent strength allows for the separation of compounds with varying polarities.
 - Flow Rate: 0.8 mL/min.[14]
 - Column Temperature: 30°C.[14]
 - Detection: Monitor the eluent at a wavelength of 330 nm, which is near the absorbance maximum for dicaffeoylquinic acids.[2]
 - Quantification: Prepare a calibration curve using a certified standard of 3,5-diCQA at various concentrations (e.g., 100 to 1000 µg/mL).[5] Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Workflow Diagram





[Click to download full resolution via product page](#)

Caption: 3,5-diCQA promotes cell survival via PI3K/Akt pathway.

Conclusion

3,5-Dicaffeoylquinic acid stands out as a high-value natural compound with significant therapeutic potential. As demonstrated, plants from the Asteraceae family, such as *Ligularia fischeri* and *Cichorium intybus*, are particularly rich sources of this molecule. The presented guide provides researchers and drug development professionals with a robust framework for the comparative analysis and quantification of 3,5-diCQA. The detailed protocol and mechanistic insights are intended to facilitate the identification of optimal plant sources and streamline the development of 3,5-diCQA-based functional foods, cosmetics, and pharmaceuticals. Further investigation into the bioavailability and clinical efficacy of this promising compound is warranted to fully unlock its potential for human health.

References

- Górska-Horczyczak, E., et al. (2022). Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology. PMC - NIH.
- Google Patents. (n.d.). Process for separating and obtaining dicaffeoylquinic acids.
- MDPI. (n.d.). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression.
- ResearchGate. (n.d.). Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from *Ligularia fischeri* leaves.
- PMC - NIH. (n.d.). 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway.

- Google Patents. (n.d.). 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method.
- MDPI. (2022). Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts.
- ResearchGate. (n.d.). Chlorogenic acid (5-CQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA).
- NIH. (2020). Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives.
- Journal of the Chemical Society of Pakistan. (2010). Determination of Dicafeoylquinic Acid in Selected Medicinal Plants using HPLC-PDA and LC-ESI-MS.
- ResearchGate. (n.d.). Determination of dicafeoyl quinic acid in selected medicinal plants using HPLC-PDA and LC-ESI-MS/MS.
- ResearchGate. (n.d.). Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives.
- ResearchGate. (n.d.). Contents of chlorogenic acid (CA), 3,5-dicaffeoylquinic acid (DA)....
- NIH. (2021). Validation and standardization of the content of three di-cafeoylquinic acid in Korean Ligularia fischeri by region of origin.
- NIH. (n.d.). Anti-Inflammatory Effect of 4,5-Dicafeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation.
- MDPI. (2023). Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction.
- MDPI. (2020). MeJA Elicitation of Chicory Hairy Roots Promotes Efficient Increase of 3,5-diCQA Accumulation, a Potent Antioxidant and Antibacterial Molecule.
- OHSU. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity.
- ResearchGate. (n.d.). 3,5-Dicafeoylquinic acid is synthesized from chlorogenic acid.
- KoreaScholar. (n.d.). Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD.
- ResearchGate. (n.d.). LC-MS profile of 3,5-dicafeoylquinic acid in the plant extract (A) and....

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jcsp.org.pk [jcsp.org.pk]
- To cite this document: BenchChem. [Comparative analysis of 3,5-diCQA content in different plant species]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13146026#comparative-analysis-of-3-5-dicqa-content-in-different-plant-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com